molecular formula C12F21N3 B6317227 2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine CAS No. 10271-37-1

2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine

Cat. No.: B6317227
CAS No.: 10271-37-1
M. Wt: 585.11 g/mol
InChI Key: BNDKPTBGFYPKND-UHFFFAOYSA-N
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Description

2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties. This compound is characterized by the presence of three heptafluoropropyl groups attached to a triazine ring, making it highly fluorinated and chemically stable. The extensive fluorination imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with heptafluoropropyl alcohol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by heptafluoropropyl groups. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles.

    Oxidation and Reduction: While the triazine ring is relatively stable, the heptafluoropropyl groups can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of strong acids or bases, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the heptafluoropropyl groups, leading to different fluorinated derivatives.

Scientific Research Applications

2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of other fluorinated compounds and materials.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. Additionally, the compound’s chemical stability and resistance to degradation make it an effective agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Similar triazine compound with trifluoromethyl groups instead of heptafluoropropyl groups.

    2,4,6-Tris(perfluorobutyl)-1,3,5-triazine: Another fluorinated triazine with perfluorobutyl groups.

    2,4,6-Tris(perfluorohexyl)-1,3,5-triazine: Contains perfluorohexyl groups, offering different properties compared to heptafluoropropyl groups.

Uniqueness

2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine is unique due to its heptafluoropropyl groups, which provide a higher degree of fluorination compared to similar compounds. This results in enhanced chemical stability, lower surface energy, and unique interactions with molecular targets, making it valuable in specialized applications.

Properties

IUPAC Name

2,4,6-tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F21N3/c13-4(7(16,17)18,8(19,20)21)1-34-2(5(14,9(22,23)24)10(25,26)27)36-3(35-1)6(15,11(28,29)30)12(31,32)33
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDKPTBGFYPKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896377
Record name 2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10271-37-1
Record name 2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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